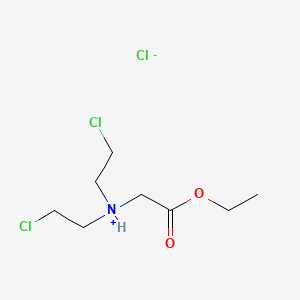
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is an organosilicon compound that features a unique combination of functional groups, including a chloroethenyl group, a methyl group, and a naphthalen-1-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl typically involves the reaction of naphthalene derivatives with chlorosilanes. One common method includes the reaction of 1-naphthylmagnesium bromide with chloromethylsilane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl undergoes various chemical reactions, including:
Oxidation: The chloroethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl involves its interaction with various molecular targets. The chloroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function. The naphthalen-1-yl group may also contribute to the compound’s ability to intercalate into DNA or interact with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethenyl)(methyl)(phenyl)silyl: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(benzyl)silyl: Contains a benzyl group in place of the naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(pyridyl)silyl: Features a pyridyl group instead of a naphthalen-1-yl group.
Uniqueness
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
93395-53-0 |
|---|---|
Formule moléculaire |
C13H12ClSi |
Poids moléculaire |
231.77 g/mol |
InChI |
InChI=1S/C13H12ClSi/c1-15(10-9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
Clé InChI |
MAKAYUKSBRWVCB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C=CCl)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
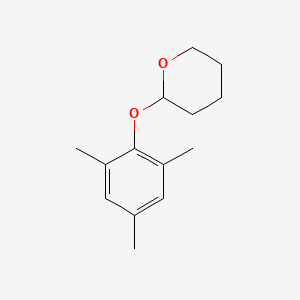
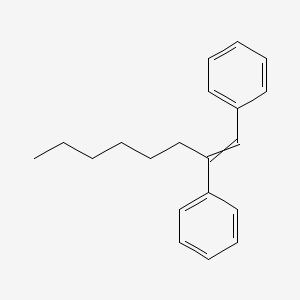
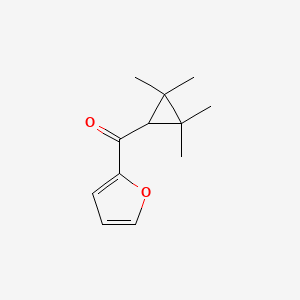
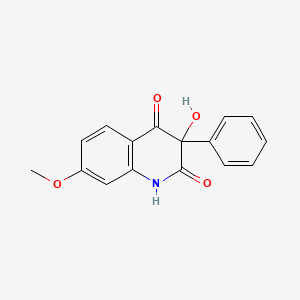
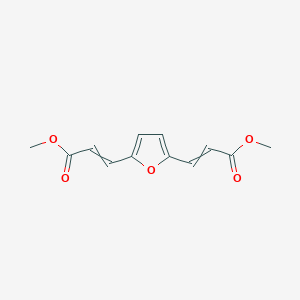


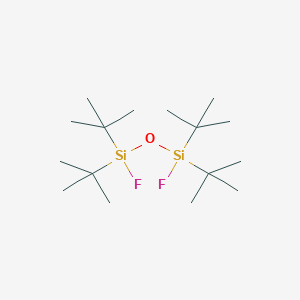
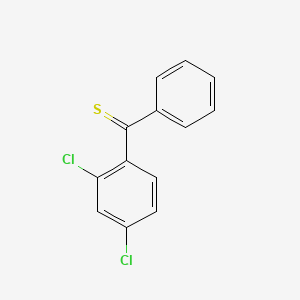
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
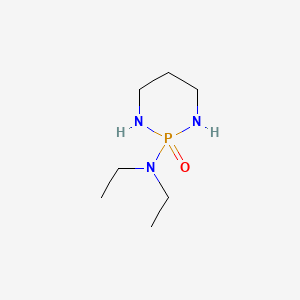
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)
